molecular formula C23H26N4O B6762718 N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B6762718
M. Wt: 374.5 g/mol
InChI Key: JKBNURCHSXIPIZ-UHFFFAOYSA-N
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Description

N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[421]nonane-3-carboxamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-26-20-10-11-21(26)16-27(13-12-20)23(28)25-15-17-6-8-18(9-7-17)22-5-3-2-4-19(22)14-24/h2-9,20-21H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNURCHSXIPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)NCC3=CC=C(C=C3)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the bicyclic core followed by functionalization of the phenyl rings and introduction of the cyano group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amides and diazabicyclo compounds with different substituents on the phenyl rings. Examples include:

  • N-[[4-(2-chlorophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
  • N-[[4-(2-methoxyphenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Uniqueness

The uniqueness of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, can significantly influence its reactivity and interactions with biological targets.

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